Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Description

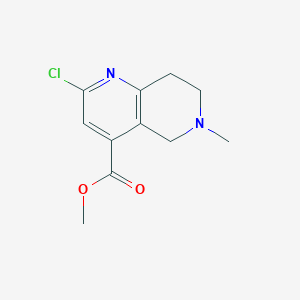

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate (CID 90489662) is a bicyclic heteroaromatic compound with the molecular formula C₁₇H₁₇ClN₂O₂. Its structure includes a 1,6-naphthyridine core fused with a partially saturated ring, featuring a chlorine substituent at position 2, a methyl group at position 6, and a methyl ester at position 4 . The benzyl group at position 6 enhances steric bulk and lipophilicity, distinguishing it from simpler analogs. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 171.8 Ų) suggest a moderately compact conformation suitable for analytical applications like ion mobility spectrometry .

Properties

Molecular Formula |

C11H13ClN2O2 |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

methyl 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylate |

InChI |

InChI=1S/C11H13ClN2O2/c1-14-4-3-9-8(6-14)7(11(15)16-2)5-10(12)13-9/h5H,3-4,6H2,1-2H3 |

InChI Key |

YHCUWUIQZJCNRC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C(=CC(=N2)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with 2-chloro-5-nitro-nicotinic acid or related substituted pyridine derivatives.

- The acid is converted into an acid chloride using chlorinating agents such as thionyl chloride or oxalyl chloride in the presence of catalytic dimethylformamide (DMF) in chlorinated solvents (e.g., chloroform or dichloromethane) under reflux conditions.

Formation of Acrylate Ester Intermediate

- The acid chloride intermediate is reacted with a lower alkyl alcohol (e.g., methanol or ethanol) or alkyl chloroformate to form an acrylate ester.

- This step is typically carried out in the presence of a non-nucleophilic base such as triethylamine or 4-dimethylaminopyridine (DMAP) in polar aprotic solvents like dichloromethane , tetrahydrofuran (THF) , or acetonitrile .

Cyclization to the Tetrahydro-1,6-naphthyridine Core

Reduction of Nitro Group (If Present)

- If the intermediate contains a nitro substituent (e.g., 6-nitro), it is reduced to an amino group using reducing agents such as:

- Iron powder with aqueous acid (HCl or acetic acid) at 40–60 °C.

- Sodium dithionite in aqueous medium.

- Catalytic hydrogenation using palladium on carbon or Raney nickel .

Hydrolysis and Esterification

- Hydrolysis of ester or amide groups is conducted in aqueous alkaline conditions, typically using NaOH in ethanol/water mixtures at 50–90 °C.

- After hydrolysis, neutralization with a suitable acid (e.g., citric acid ) precipitates the product.

- The methyl ester can be formed or purified by recrystallization or chromatography.

Final Functionalization and Purification

- The final compound, methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate, can be purified by:

- Recrystallization from suitable solvents.

- Column chromatography if necessary.

- Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods (NMR, MS).

Typical Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride or oxalyl chloride + catalytic DMF | Chloroform, DCM | Reflux (60–70 °C) | Control to avoid chlorination at 4-oxo |

| Acrylate ester formation | Alkyl chloroformate + TEA or DMAP | DCM, THF, CH3CN | 0–25 °C | Non-nucleophilic base required |

| Cyclization | Heating or catalytic conditions | Depends on substrate | Ambient to reflux | In situ cyclization |

| Nitro reduction | Fe + HCl or sodium dithionite or Pd/C hydrogenation | Aqueous acidic medium | 40–60 °C | Converts nitro to amino |

| Hydrolysis | NaOH in ethanol/water | Ethanol/water | 50–90 °C | Neutralize with citric acid |

| Purification | Recrystallization or chromatography | Various solvents | Ambient | TLC monitoring |

Research and Industrial Scale Considerations

- The described methods have been demonstrated to be scalable to kilogram quantities with good to high yields and reagent safety.

- Industrial synthesis may employ continuous flow reactors and automated systems to optimize reaction times and purity.

- The process avoids harsh conditions that lead to undesirable by-products, especially careful control during chlorination to prevent side reactions at sensitive positions.

Analytical and Characterization Data

- The compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass Spectrometry (MS) for molecular weight verification.

- Thin Layer Chromatography (TLC) for reaction monitoring.

- Optical purity and enantiomeric excess may be relevant if chiral centers are present, as seen in related asymmetric syntheses of tetrahydro-1,6-naphthyridines.

Chemical Reactions Analysis

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer applications, it inhibits the activity of certain enzymes involved in cell proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,6-Naphthyridine Derivatives

Key Observations :

- Functional Groups: The cyano group in the carbonitrile analog (C₁₀H₁₀ClN₃) reduces steric bulk compared to the ester in the target compound, as reflected in lower CCS values (144.3 vs. 171.8 Ų) .

- Benzyl vs.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate, and what key intermediates are involved?

- Methodology : Synthesis often involves multi-step routes, including condensation of precursors like 1-methylpiperidin-4-one with reagents such as malononitrile and carbon disulfide. Cyclization and subsequent functionalization (e.g., methylation, chlorination) are critical. For example, methylation of intermediates using Ag₂O and MeI has been reported, though yields may vary depending on reaction conditions .

- Key Intermediates : Thiopyrano derivatives and decarboxylated products (e.g., 6-methyl-1,6-naphthyridin-5(6H)-one) are common precursors .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. X-ray crystallography may resolve complex fused-ring systems. Mass spectrometry (HRMS) validates molecular weight. For example, methyl carboxylate groups exhibit distinct IR carbonyl stretches (~1700 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : Solubility is typically assessed in DMSO, methanol, or aqueous buffers (pH 4–9). Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and light exposure should be conducted. HPLC monitoring over 24–72 hours can detect degradation .

Advanced Research Questions

Q. How can reaction yields for critical steps (e.g., chlorination or methylation) be optimized, and what factors introduce variability?

- Methodology : Optimize temperature (e.g., 250°C for decarboxylation ), solvent polarity, and catalyst load (e.g., Ag₂O for methylation ). Contamination by moisture or oxygen often reduces yields. DOE (Design of Experiments) approaches can identify interactions between variables .

Q. How do researchers resolve contradictions in reported synthetic pathways or biological activity data?

- Methodology : Cross-validate protocols using independent techniques (e.g., comparing decarboxylation under neat vs. solvent conditions ). For biological studies, replicate assays in multiple cell lines or with orthogonal detection methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for functionalizing the carboxylate group to enhance bioactivity?

- Methodology : Ester hydrolysis (e.g., NaOH/EtOH) followed by amide coupling (EDC/HOBt) or reduction (LiAlH₄) to alcohols. For example, hydrogenolysis with Raney Ni can modify substituents while preserving the naphthyridine core .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) using crystal structures of target proteins (e.g., kinases). MD simulations assess binding stability. QSAR models correlate substituent effects (e.g., chloro vs. methoxy) with activity .

Q. What are the challenges in analyzing stereochemical outcomes during synthesis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.